molecular formula C13H9N3OS B11273399 1,2,5-Benzothiadiazol, 4-benzamido-

1,2,5-Benzothiadiazol, 4-benzamido-

Cat. No.: B11273399
M. Wt: 255.30 g/mol
InChI Key: DTMHUYGJEGAHPJ-UHFFFAOYSA-N
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Description

1,2,5-Benzothiadiazol, 4-benzamido- is a heterocyclic compound featuring a benzothiadiazole core substituted at the 4-position with a benzamido group. The benzothiadiazole scaffold is renowned for its electron-deficient nature, making it valuable in materials science, particularly in organic electronics and photovoltaics .

Properties

Molecular Formula

C13H9N3OS

Molecular Weight

255.30 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C13H9N3OS/c17-13(9-5-2-1-3-6-9)14-10-7-4-8-11-12(10)16-18-15-11/h1-8H,(H,14,17)

InChI Key

DTMHUYGJEGAHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,5-Benzothiadiazol, 4-benzamido- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . This reaction yields 2,1,3-benzothiadiazole, which can then be further functionalized to introduce the benzamido group. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,2,5-Benzothiadiazol, 4-benzamido- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,5-Benzothiadiazol, 4-benzamido- involves its electron-deficient nature, which allows it to participate in various electron transfer processes. In organic electronics, it acts as an acceptor unit, facilitating the transfer of electrons and improving the electronic properties of the resulting materials .

Comparison with Similar Compounds

Comparison with Similar Benzothiadiazole Derivatives

Structural and Electronic Properties

The table below compares 1,2,5-Benzothiadiazol, 4-benzamido- with three structurally related benzothiadiazole compounds:

Compound Name Substituents Key Electronic Properties Applications
1,2,5-Benzothiadiazol, 4-benzamido- 4-benzamido Enhanced π-conjugation, H-bonding sites Organic semiconductors (inferred)
4,7-Diphenylethynyl-2,1,3-benzothiadiazole 4,7-diphenylethynyl High fluorescence quantum yield (0.82) OLEDs, liquid crystals
4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) Fused bis-thiadiazole, 4-bromo Extended π-system, strong electron-deficiency Non-fullerene acceptors
5-Chloro-N-(imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine 5-chloro, 4-amino-imidazole Pharmacologically active motifs Antimicrobial testing (speculative)

Key Observations:

  • Electronic Modulation: The 4-benzamido group in the target compound likely improves solubility and intermolecular interactions compared to non-polar substituents (e.g., bromo or ethynyl groups). However, its electron-withdrawing effect is weaker than fused bis-thiadiazole systems, which exhibit superior electron-deficiency for charge transport .
  • Luminescence: Unlike 4,7-diphenylethynyl-2,1,3-benzothiadiazole (fluorescence quantum yield = 0.82), the benzamido substituent may reduce emission efficiency due to non-radiative decay pathways from rotational freedom in the benzamide group .

Stability and Reactivity

  • Thermal Stability : Fused bis-thiadiazoles exhibit superior thermal stability (decomposition >300°C) due to rigid π-conjugation, whereas 4-benzamido derivatives may degrade at lower temperatures (~200–250°C) due to labile amide bonds .
  • Chemical Reactivity : The benzamido group’s NH moiety offers sites for further functionalization (e.g., acylation or sulfonation), unlike halogenated derivatives, which are typically inert under mild conditions .

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